molecular formula C11H10N2O4 B3847508 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

Cat. No.: B3847508
M. Wt: 234.21 g/mol
InChI Key: ARSVZQWMUQEGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione is a complex organic compound belonging to the indeno imidazole family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tetrahydroindeno imidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione typically involves the reaction of ninhydrin with specific urea derivatives. One common method involves the reaction of ninhydrin with diphenylurea or diphenylthiourea under controlled conditions . The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired indeno imidazole structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or imidazole nitrogen positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketone derivatives, while reduction can produce various alcohol or amine derivatives.

Scientific Research Applications

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione exerts its effects involves interactions with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 3a,8a-dihydroxy-1,3-diphenyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
  • 3a,8a-dihydroxy-1,3-dimethyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

Uniqueness

3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3a,8b-dihydroxy-1-methyl-3H-indeno[1,2-d]imidazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-13-9(15)12-10(16)8(14)6-4-2-3-5-7(6)11(10,13)17/h2-5,16-17H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVZQWMUQEGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC2(C1(C3=CC=CC=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
Reactant of Route 2
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
Reactant of Route 3
Reactant of Route 3
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
Reactant of Route 4
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
Reactant of Route 5
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
Reactant of Route 6
Reactant of Route 6
3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.